2-(2-Propan-2-ylimidazol-1-yl)pyrimidine

Description

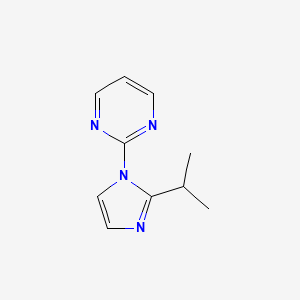

2-(2-Propan-2-ylimidazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 2-propan-2-ylimidazol-1-yl group. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms, is structurally analogous to nucleic acid bases, while the imidazole moiety introduces a five-membered aromatic ring with two nitrogen atoms. The isopropyl (propan-2-yl) substituent on the imidazole enhances steric bulk and may influence solubility, metabolic stability, and binding interactions in biological systems. This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole- and pyrimidine-containing scaffolds, which are prevalent in kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

Properties

IUPAC Name |

2-(2-propan-2-ylimidazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8(2)9-11-6-7-14(9)10-12-4-3-5-13-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGJGFZYVJTUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propan-2-ylimidazol-1-yl)pyrimidine typically involves the condensation of an imidazole derivative with a pyrimidine precursor. One common method includes the reaction of 2-chloropyrimidine with 2-isopropylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propan-2-ylimidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Propan-2-ylimidazol-1-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-(2-Propan-2-ylimidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(2-Propan-2-ylimidazol-1-yl)pyrimidine with structurally related heterocycles from the provided evidence (Molecules, 2014 ):

Key Observations :

- Imidazole vs. Pyrazole/Triazole : The imidazole group in the target compound provides distinct electronic and hydrogen-bonding capabilities compared to pyrazole or triazole moieties in the referenced compounds. Imidazole’s dual nitrogen arrangement allows for both proton donation and acceptance, whereas pyrazole (two adjacent nitrogen atoms) is more acidic .

- Isomerization Tendencies : Unlike the fused triazolo-pyrazolopyrimidines (e.g., Compounds 6–9 ), which undergo isomerization under thermal or acidic conditions, the target compound’s simpler structure lacks fused rings, minimizing isomerization risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.